molecular formula C9H13NO2S B13556781 (s)-3-Amino-3-(5-ethylthiophen-2-yl)propanoic acid

(s)-3-Amino-3-(5-ethylthiophen-2-yl)propanoic acid

Cat. No.: B13556781
M. Wt: 199.27 g/mol
InChI Key: CGNIKGBLPPVEMH-ZETCQYMHSA-N
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Description

(s)-3-Amino-3-(5-ethylthiophen-2-yl)propanoic acid is an organic compound that features an amino group and a thiophene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (s)-3-Amino-3-(5-ethylthiophen-2-yl)propanoic acid can be achieved through several methods. One common approach involves the use of thiophene derivatives and amino acids as starting materials. The reaction typically involves the formation of a carbon-carbon bond between the thiophene ring and the amino acid moiety. Specific reaction conditions, such as temperature, solvent, and catalysts, can vary depending on the desired yield and purity of the product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and cost-effectiveness. This often includes the use of continuous flow reactors and advanced purification techniques to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

(s)-3-Amino-3-(5-ethylthiophen-2-yl)propanoic acid can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form different derivatives with altered functional groups.

    Substitution: The amino group can participate in substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiophene ring may yield sulfoxides or sulfones, while substitution reactions can produce a variety of substituted amino acid derivatives.

Scientific Research Applications

(s)-3-Amino-3-(5-ethylthiophen-2-yl)propanoic acid has several scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in studies related to enzyme interactions and protein synthesis.

    Industry: The compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (s)-3-Amino-3-(5-ethylthiophen-2-yl)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group and thiophene ring play crucial roles in these interactions, influencing the compound’s binding affinity and activity. The exact pathways involved can vary depending on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-3-(5-methylthiophen-2-yl)propanoic acid
  • 3-Amino-3-(5-ethylfuran-2-yl)propanoic acid
  • 3-Amino-3-(5-ethylpyridin-2-yl)propanoic acid

Uniqueness

(s)-3-Amino-3-(5-ethylthiophen-2-yl)propanoic acid is unique due to the presence of the ethyl-substituted thiophene ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C9H13NO2S

Molecular Weight

199.27 g/mol

IUPAC Name

(3S)-3-amino-3-(5-ethylthiophen-2-yl)propanoic acid

InChI

InChI=1S/C9H13NO2S/c1-2-6-3-4-8(13-6)7(10)5-9(11)12/h3-4,7H,2,5,10H2,1H3,(H,11,12)/t7-/m0/s1

InChI Key

CGNIKGBLPPVEMH-ZETCQYMHSA-N

Isomeric SMILES

CCC1=CC=C(S1)[C@H](CC(=O)O)N

Canonical SMILES

CCC1=CC=C(S1)C(CC(=O)O)N

Origin of Product

United States

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